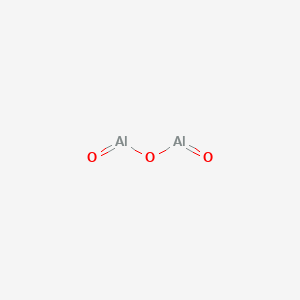
Neutral Brown Rl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as a dye in the textile and leather industries due to its excellent color fastness and resistance to fading . Additionally, Neutral Brown Rl is utilized in the production of paints, inks, and plastics . This compound is known for its antimicrobial properties, making it useful in the development of antimicrobial coatings and treatments .
Méthodes De Préparation
Neutral Brown Rl is synthesized through a multi-step process involving the diazotization of 2-amino-4-nitrophenol, followed by coupling with N-(2-hydroxy-5-methylphenyl)acetamide . The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Neutral Brown Rl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Neutral Brown Rl has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in biological research for staining tissues and cells.
Mécanisme D'action
The mechanism of action of Neutral Brown Rl in textile dyeing involves its ability to bind to the fibers of the fabric, resulting in a permanent coloration . The compound interacts with the fabric fibers through various intermolecular forces, including hydrogen bonding and van der Waals forces, leading to a stable and durable color .
Comparaison Avec Des Composés Similaires
Neutral Brown Rl can be compared with other similar compounds, such as:
Acid Brown 75: Another brown dye used in the textile industry, but with different chemical properties and applications.
Acid Brown 165: Known for its use in leather dyeing, offering different shades and fastness properties compared to this compound.
This compound stands out due to its excellent color fastness, resistance to fading, and antimicrobial properties, making it a versatile compound with unique advantages .
Propriétés
Numéro CAS |
12238-94-7 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



